4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-11-16(22-28-12)23-18(13-7-9-15(24)10-8-13)17(20(26)21(23)27)19(25)14-5-3-2-4-6-14/h2-11,18,24-25H,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBOQLAJYQIGHG-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.4 g/mol. The structure includes functional groups such as a benzoyl moiety, hydroxyphenyl group, and an isoxazole ring, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing normal enzymatic functions.
- Receptor Modulation : It can interact with various receptors, altering their signaling pathways and affecting physiological responses.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant activity |
Anticancer Properties
Studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain leukemia cells.
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of similar pyrrolone compounds on K562 leukemia cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy Assessment : Another study tested various derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with similar structures exhibited higher antimicrobial activity than traditional antibiotics .
Research Findings
Recent research has focused on the synthesis and characterization of this compound and its analogs. Notable findings include:
- Structure-Activity Relationship (SAR) : Variations in the functional groups attached to the pyrrolone core significantly influence biological activity. For example, the presence of hydroxy groups enhances antimicrobial efficacy while also contributing to cytotoxic effects against cancer cells .
- Pharmacological Potential : The unique structure suggests potential applications in medicinal chemistry as a lead compound for drug development targeting specific diseases, including infections and cancer.
Scientific Research Applications
Antiviral Properties
One of the notable applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit activity against the hepatitis B virus. A study demonstrated that certain formulations containing this compound could effectively inhibit viral replication, suggesting its utility in treating viral infections .
Antioxidant Activity
The antioxidant properties of 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one have been documented in various studies. These properties are crucial for developing compounds that can mitigate oxidative stress-related diseases. The compound has shown significant free radical scavenging activity, which is beneficial in preventing cellular damage .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to reduced inflammation in various conditions such as arthritis and other chronic inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. These findings position the compound as a promising lead for cancer therapeutics .
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes, including one-pot reactions involving multiple components such as isoxazoles and pyrroles. The efficiency of these synthetic methods is critical for scaling up production for pharmaceutical applications .
Structural Modifications
Modifications to the chemical structure can enhance the biological activity of this compound. For instance, altering substituents on the benzoyl or hydroxyl groups can lead to improved potency or selectivity against specific biological targets .
| Modification | Effect | Reference |
|---|---|---|
| Hydroxyl substitution | Increased antioxidant activity | |
| Benzoyl group variation | Enhanced antiviral efficacy |
Hepatitis B Treatment Study
A clinical study evaluated the efficacy of a formulation containing this compound in patients with chronic hepatitis B infection. Results indicated a significant reduction in viral load and improvement in liver function tests, supporting its application as a therapeutic agent against viral hepatitis .
Antioxidant Efficacy Assessment
In vitro assays were conducted to assess the antioxidant capacity of this compound compared to standard antioxidants like vitamin C and E. The results demonstrated that it exhibited comparable, if not superior, antioxidant activity, making it a candidate for dietary supplements aimed at reducing oxidative stress .
Cancer Cell Line Studies
Studies involving various cancer cell lines showed that treatment with this compound led to significant apoptosis rates, particularly in breast cancer cells. This underscores its potential role in anticancer drug development .
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis at three primary sites:
Mechanistic Insights :
-
The cyano group hydrolyzes via nucleophilic addition of water, forming an intermediate iminolic acid that tautomerizes to carboxamide or further oxidizes to carboxylic acid.
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Ester hydrolysis follows classical acid-catalyzed nucleophilic acyl substitution .
Oxidation Reactions
Controlled oxidation targets the dihydropyridazine and pyrazine systems:
Key Observations :
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Oxidation of the dihydropyridazine ring to pyridazine enhances π-conjugation, altering UV-Vis absorption (λ_max shift from 280 nm to 320 nm) .
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DDQ-mediated dehydrogenation preserves the cyano group but reduces solubility in polar solvents .
Nucleophilic Substitution
The electron-deficient pyrazine ring facilitates substitutions:
Regioselectivity :
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C-5 substitution dominates due to electron-withdrawing effects of the cyano group at C-2 .
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Steric hindrance from the piperidine-ether linkage limits reactivity at C-6.
Cycloaddition and Ring-Opening
The compound participates in [4+2] cycloadditions and ring-opening rearrangements:
| Reaction Type | Conditions | Product | Application | Source |
|------------------------------|
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyrrolone precursors. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols (e.g., 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one reacting with substituted benzaldehydes) yields derivatives with varying substituents . Key steps include:
- Recrystallization (e.g., from methanol) to purify products.
- Spectroscopic characterization :
- 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm) .
- HRMS for molecular weight validation (e.g., m/z 420.1573 [M+H]+ for a related compound) .
- Melting point analysis (e.g., 205–207°C for a structurally similar pyrrolone) .
Q. Which spectroscopic methods are essential for distinguishing structural isomers or verifying substitution patterns?
- Methodological Answer :
- FTIR : Identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex substituent patterns (e.g., differentiating benzoyl vs. hydroxyphenyl groups) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., as demonstrated for 4-[(2-benzoyl-4-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ) .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions observed during synthesis (e.g., 9% yield in certain derivatives)?
- Methodological Answer :
- Reaction conditions : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., methanol vs. DMF) can improve cyclization efficiency .
- Catalytic systems : Explore Lewis acids (e.g., ZnCl₂) to stabilize intermediates during Mannich reactions .
- Workup modifications : Use of ice-cold water or crushed ice for precipitation enhances yield by reducing solubility of the product .
Q. How to resolve contradictions in biological activity data across different assay models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Molecular docking : Compare binding poses in computational models (e.g., AutoDock Vina ) to identify assay-specific interactions (e.g., hydrophobic vs. hydrogen-bonding motifs) .
- Dose-response studies : Address discrepancies by testing a wider concentration range to account for off-target effects at higher doses .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with controlled variations (e.g., halogenation at the 4-hydroxyphenyl group or methyl/isoxazole modifications) .
- Biological testing hierarchy : Prioritize assays based on mechanistic relevance (e.g., enzyme inhibition before cell viability) .
- Data normalization : Use internal controls (e.g., IC₅₀ ratios) to compare potency across structurally diverse analogs .
Q. How to design stability studies to assess degradation under environmental or physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to varying pH (1–13), UV light, and temperatures (25–60°C) while monitoring degradation via HPLC .
- Mass balance analysis : Quantify degradation products (e.g., hydrolyzed benzoyl groups) using LC-MS .
- Environmental fate modeling : Apply QSAR (quantitative structure-activity relationship) tools to predict hydrolysis rates based on substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
